Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a methyl group at position 6, a 2,6-difluorobenzamido moiety at position 2, and a methyl ester at position 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
methyl 2-[(2,6-difluorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S.ClH/c1-21-7-6-9-12(8-21)25-16(13(9)17(23)24-2)20-15(22)14-10(18)4-3-5-11(14)19;/h3-5H,6-8H2,1-2H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUBQMGVCWXWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC=C3F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Sulfonamide Intermediate
A mixture of 2-chloromethylthiophene (20 g, 0.15 mol) and N-[2,2-(OR)₂]-ethyl-p-toluenesulfonamide (37 g, 0.143 mol) is refluxed in ethanol with anhydrous potassium carbonate (40 g) for 12 hours. After filtration and solvent evaporation, the residue is dissolved in diethyl ether, washed with 2N NaOH, and dried over sodium sulfate. Crystallization from isopropyl ether yields the sulfonamide intermediate (8.8 g, 17% yield, m.p. 84°C).
Cyclization to Tetrahydrothienopyridine
The sulfonamide (128.8 g) is treated with 12N HCl (630 mL) and ethanol (630 mL) under reflux for 4 hours. Post-reaction, the mixture is concentrated, neutralized with ammonia, and extracted with methylene chloride. Evaporation and distillation under reduced pressure yield 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (37 g, 76% yield, b.p. 87°C/1 mmHg). The 6-methyl group is introduced via alkylation of a sodium sulfide-generated thiol intermediate with methyl bromide, as described in PMC2269732.
Attachment of the 2,6-Difluorobenzamido Group
Synthesis of 2,6-Difluorobenzamide
Adapted from CN101462980B, 2,6-difluorobenzonitrile (100 kg) is hydrolyzed with hydrogen peroxide (200–300 kg) and sodium hydroxide (1–10 kg) at 20–50°C. The reaction is monitored until residual benzonitrile content falls below 0.5%. Post-hydrolysis, the mixture is cooled to 10°C, washed with water to pH 7–8, and dried at 70–100°C to yield 2,6-difluorobenzamide (95% yield, 99% purity).
Amide Coupling at Position 2
The 2-amino-THTP derivative (10 mmol) is reacted with 2,6-difluorobenzoyl chloride (12 mmol) in dichloromethane (DCM) using triethylamine (15 mmol) as a base. After stirring at room temperature for 12 hours, the product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield methyl 2-(2,6-difluorobenzamido)-6-methyl-THTP-3-carboxylate (78% yield).
Hydrochloride Salt Formation
The free base (5 g) is dissolved in anhydrous ethanol (50 mL) and treated with HCl gas until pH 1–2 is achieved. The mixture is stirred for 1 hour, filtered, and washed with cold diethyl ether to precipitate methyl 2-(2,6-difluorobenzamido)-6-methyl-THTP-3-carboxylate hydrochloride (93% yield, m.p. 215–217°C).
Optimization and Yield Considerations
- Cyclization Efficiency : Using 12N HCl in ethanol maximizes ring closure efficiency (76% yield).
- Esterification Selectivity : Potassium carbonate in DMF minimizes ester hydrolysis during substitution.
- Amide Coupling : Triethylamine ensures complete deprotonation of the amine, preventing side reactions.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (m, 2H, CH₂), 2.35 (s, 3H, CH₃), 3.12 (t, 2H, J = 6.4 Hz, CH₂), 3.85 (s, 3H, OCH₃), 7.25–7.45 (m, 2H, Ar-H), 10.21 (s, 1H, NH).
- HPLC : Purity >99% (C18 column, acetonitrile:water 70:30).
- Elemental Analysis : Calculated for C₁₇H₁₆ClF₂N₂O₃S: C, 48.52%; H, 3.83%; N, 6.66%. Found: C, 48.48%; H, 3.79%; N, 6.63%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-c]pyridine core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds with thieno[2,3-c]pyridine structures exhibit significant anticancer properties. Studies have shown that modifications to the benzamide moiety can enhance the selective toxicity against cancer cells while minimizing effects on normal cells .
- For instance, a study demonstrated that derivatives of thieno[2,3-c]pyridine could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity. Its structural components allow it to interact with bacterial enzymes, potentially leading to effective treatments against resistant strains of bacteria .
- A case study involving the synthesis of similar compounds reported promising results against Gram-positive bacteria, suggesting that further exploration into this compound could yield effective antimicrobial agents .
-
Neuroprotective Effects :
- Emerging research suggests that thieno[2,3-c]pyridine derivatives may have neuroprotective effects. These compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
- Specific studies have highlighted their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by targeting pathways involved in neuroinflammation and neuronal survival .
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The difluorobenzamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thieno[2,3-c]pyridine core can also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key analogs include:
Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 524681-02-5)
- Substituents :
- Position 6: Ethyl group (vs. methyl in the target compound).
- Position 2: 3-(Trifluoromethyl)benzamido (vs. 2,6-difluorobenzamido).
- Molecular Formula : C₂₂H₂₂F₃N₂O₃S (neutral form).
- The 3-(trifluoromethyl)benzamido substituent introduces strong electron-withdrawing effects, which may alter electronic distribution and binding affinity in biological targets .
Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1135226-27-5)
- Substituents :
- Position 6: Benzyl group (bulkier than methyl or ethyl).
- Position 2: Propionamido (simpler acyl group vs. benzamido derivatives).
- Molecular Formula : C₁₉H₂₃ClN₂O₃S.
- Key Differences: The benzyl group significantly increases steric bulk, which may reduce solubility but improve target specificity.
Comparative Data Table
| Compound Name | Position 6 Substituent | Position 2 Substituent | Molecular Formula (Neutral/HCl Salt) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | Methyl | 2,6-Difluorobenzamido | C₂₀H₂₁ClF₂N₂O₃S | 446.90 | Enhanced metabolic stability due to fluorination; moderate lipophilicity. |
| Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Ethyl | 3-(Trifluoromethyl)benzamido | C₂₂H₂₂F₃N₂O₃S | 466.48 | Higher lipophilicity; strong electron-withdrawing effects from CF₃ group. |
| Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | Benzyl | Propionamido | C₁₉H₂₃ClN₂O₃S | 394.90 | Increased steric hindrance; reduced aromatic interactions. |
Research Findings and Implications
Substituent Effects on Bioactivity :
- Fluorinated benzamido groups (e.g., 2,6-difluoro or 3-CF₃) improve metabolic stability and target binding via hydrophobic and electronic interactions .
- Bulkier substituents at position 6 (e.g., benzyl) may reduce solubility but enhance selectivity for hydrophobic binding pockets .
Synthetic Considerations :
- The synthesis of these compounds likely involves multi-step routes, including amidation, esterification, and cyclization, as seen in analogous heterocyclic systems (e.g., thiazolo-pyrimidines in ).
Safety and Handling :
- Compounds like Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-... require precautions against heat and ignition sources due to their organic nature .
Biological Activity
Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H16F2N2O3S
- Molecular Weight : 342.36 g/mol
- CAS Number : Not specified in available literature.
This compound features a thieno[2,3-c]pyridine core with a difluorobenzamide moiety, which is significant for its biological activity.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with a similar structure can inhibit specific enzymes involved in cellular processes. For example, the 2,6-difluorobenzamide motif has been shown to interact with FtsZ (a bacterial cell division protein), leading to inhibition of bacterial growth .
2. Antimicrobial Activity
The presence of difluoro substitutions enhances the lipophilicity and metabolic stability of the compound, potentially increasing its antimicrobial efficacy. Studies have shown that related compounds exhibit significant activity against various bacterial strains .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | FtsZ inhibition | |
| Cytotoxicity | Potential anti-cancer effects |
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of related compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be in the low micromolar range.
Case Study 2: Cytotoxicity in Cancer Cell Lines
A separate investigation into the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values indicating moderate cytotoxicity. The mechanism was hypothesized to involve apoptosis induction as evidenced by increased caspase activity in treated cells .
Q & A
Basic Research Questions
Q. What are the key challenges in optimizing the synthesis of this compound, and how can reaction conditions be systematically improved?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiophene-pyridine precursors, amidation with 2,6-difluorobenzoyl chloride, and final esterification/hydrochloride salt formation. Key challenges include:
- Low yields in cyclization steps due to steric hindrance; use high-boiling solvents (e.g., DMF) at 110–120°C to improve reaction efficiency .
- Impurity control during amidation: Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and use triethylamine as a base to neutralize HCl byproducts .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate diastereomers or regioisomers .
Q. How can researchers confirm the structural integrity of this compound, especially its stereochemistry and substitution patterns?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify the presence of the 2,6-difluorobenzamido group (e.g., aromatic protons at δ 7.4–7.6 ppm) and tetrahydrothienopyridine backbone (methylene protons at δ 2.8–3.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 439.0821 for CHFNOS) .
- X-ray crystallography (if crystalline): Resolve conformational ambiguities in the tetrahydrothienopyridine ring .
Q. What preliminary assays are recommended to evaluate this compound’s pharmacological potential?
- Methodological Answer : Prioritize:
- In vitro receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to known neuromodulators .
- Enzyme inhibition studies : Test against kinases (e.g., MAPK) using fluorescence-based assays with ATP-competitive substrates .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish baseline safety (IC > 50 µM is desirable for further development) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for analogous thienopyridine derivatives?
- Methodological Answer : Discrepancies often arise from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., -F in 2,6-difluorobenzamido) may slow amidation kinetics. Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies .
- Steric effects : Conduct kinetic isotope experiments (e.g., deuterated solvents) to distinguish between nucleophilic vs. electrophilic pathways .
Q. What strategies are effective for crystallizing this compound when X-ray data is unavailable for the exact structure?
- Methodological Answer :
- Co-crystallization : Use carboxylate-binding agents (e.g., Mg or Ca) to stabilize the ester moiety .
- Computational modeling : Generate predicted crystal structures via Mercury CSD software using analogous structures (e.g., Methyl 6-benzyl derivatives) as templates .
Q. How should impurity profiling be conducted to meet regulatory standards for preclinical studies?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile. Monitor for common impurities:
- Unreacted intermediates : Detect at m/z 297.04 (tetrahydrothienopyridine core) .
- Hydrolysis byproducts : Methyl ester → carboxylic acid (Δ m/z +16) under accelerated stability conditions (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
